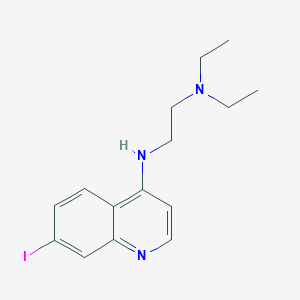
1,2-Ethanediamine, N,N-diethyl-N'-(7-iodo-4-quinolinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- is a complex organic compound that features a quinoline ring substituted with an iodine atom and an ethylenediamine moiety
Métodos De Preparación
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- typically involves the reaction of 7-iodo-4-quinolinecarboxaldehyde with N,N-diethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Complexation: The ethylenediamine moiety can form coordination complexes with metal ions, which can be used in various catalytic processes.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that can be used as catalysts in organic synthesis.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is being conducted on its potential use as a radiolabeled compound for imaging and diagnostic purposes due to the presence of the iodine atom.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or magnetic behavior.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- involves its interaction with molecular targets through coordination with metal ions. The ethylenediamine moiety acts as a bidentate ligand, forming stable complexes with metal ions. These complexes can then participate in various biochemical pathways, influencing the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- can be compared with other similar compounds such as:
1,2-Ethanediamine, N,N-diethyl-: This compound lacks the quinoline ring and iodine atom, making it less versatile in terms of applications.
1,2-Ethanediamine, N,N’-dimethyl-: This compound has methyl groups instead of ethyl groups, which can affect its reactivity and coordination properties.
N-(1-Naphthyl)ethylenediamine: This compound features a naphthyl group instead of a quinoline ring, leading to different chemical and biological properties.
Propiedades
Número CAS |
72249-77-5 |
|---|---|
Fórmula molecular |
C15H20IN3 |
Peso molecular |
369.24 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(7-iodoquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C15H20IN3/c1-3-19(4-2)10-9-18-14-7-8-17-15-11-12(16)5-6-13(14)15/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,18) |
Clave InChI |
JTPCORSQUAFUJH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=C2C=CC(=CC2=NC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





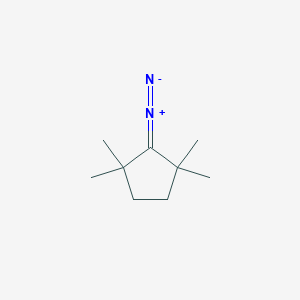
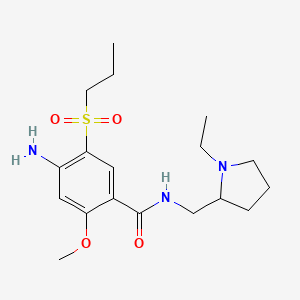
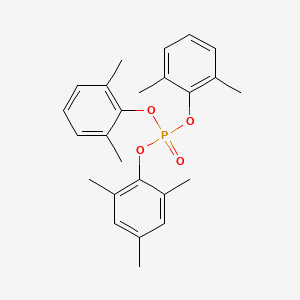
![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)

![N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14459767.png)
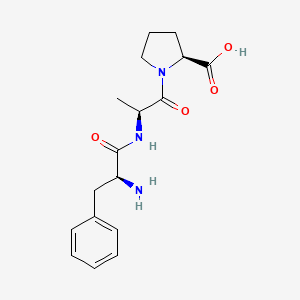
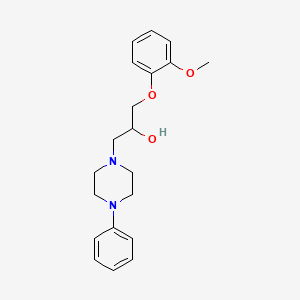
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide](/img/structure/B14459782.png)
![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)
![3-[(3-Nitrophenyl)sulfanyl]-1H-indole](/img/structure/B14459787.png)
